![molecular formula C9H7FN2O2 B1326391 Methyl 6-fluoro-1H-indazole-4-carboxylate CAS No. 697739-05-2](/img/structure/B1326391.png)
Methyl 6-fluoro-1H-indazole-4-carboxylate
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Overview
Description
“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 697739-05-2 . It has a molecular weight of 194.17 . The IUPAC name for this compound is methyl 6-fluoro-1H-indazole-4-carboxylate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 6-fluoro-1H-indazole-4-carboxylate” is 1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure analysis, specialized software or databases can be used to visualize the molecule based on this InChI code .Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-fluoro-1H-indazole-4-carboxylate” are not provided in the search results. The compound, being an indazole derivative, is likely to participate in various organic reactions. For detailed reaction mechanisms and conditions, it is recommended to refer to specialized literature or databases .Physical And Chemical Properties Analysis
“Methyl 6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It has a boiling point of 357.6±27.0C at 760 mmHg . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis of PARP Inhibitors
Methyl 6-fluoro-1H-indazole-4-carboxylate: is used as a building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors . These inhibitors are significant in the treatment of cancers, as they interfere with the cancer cell’s ability to repair its DNA, thereby enhancing the efficacy of chemotherapy and radiation therapy.
Anticancer Drug Intermediates
This compound serves as an intermediate in the synthesis of drugs like rucaparib, which is used in the treatment of ovarian cancer . Its role in the drug synthesis pathway is crucial for the formation of the active pharmaceutical ingredient.
Medicinal Chemistry Research
Indazole derivatives, including Methyl 6-fluoro-1H-indazole-4-carboxylate , are explored for their potential medicinal applications. They have been studied for antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
Antimicrobial Activity
Research has shown that compounds with an indazole moiety, such as Methyl 6-fluoro-1H-indazole-4-carboxylate , exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Organic Synthesis
The compound is utilized in organic synthesis due to its reactivity and ability to form various chemical structures. It is a valuable reagent for researchers developing new synthetic routes and compounds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Methyl 6-fluoro-1H-indazole-4-carboxylate, also known as 6-Fluoro-4-indazolecarboxylic acid methyl ester, is a compound that has been found to have potential biological activity Indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can lead to the disruption of cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound is reported to be soluble in water , which could potentially impact its bioavailability.
Result of Action
The inhibition of kinases by indazole derivatives can disrupt cell cycle progression and potentially lead to cell death .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature could potentially affect its stability.
properties
IUPAC Name |
methyl 6-fluoro-1H-indazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVECDTQXVGPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646378 |
Source
|
Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-1H-indazole-4-carboxylate | |
CAS RN |
697739-05-2 |
Source
|
Record name | Methyl 6-fluoro-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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